molecular formula C16H17Cl2NO3S B594196 2-Oxo clopidogrel hydrochloride CAS No. 1219432-42-4

2-Oxo clopidogrel hydrochloride

Cat. No.: B594196
CAS No.: 1219432-42-4
M. Wt: 374.276
InChI Key: KCFLQPXPVKZERK-UHFFFAOYSA-N
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Description

2-Oxo clopidogrel hydrochloride is a significant intermediate in the metabolic pathway of clopidogrel, a widely used antiplatelet agent. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases such as myocardial infarction, stroke, and peripheral arterial disease . The compound this compound plays a crucial role in the bioactivation of clopidogrel, converting it into its active metabolite.

Scientific Research Applications

2-Oxo clopidogrel hydrochloride has several scientific research applications, including:

Mechanism of Action

Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . The active form of Clopidogrel is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .

Future Directions

The future directions for 2-Oxo Clopidogrel Hydrochloride research are likely to focus on improving the pharmacokinetic and pharmacodynamic responses to Clopidogrel . This could involve identifying factors contributing to the variation in Clopidogrel response to improve platelet inhibition and reduce the risk for cardiovascular events .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo clopidogrel hydrochloride involves the oxidation of clopidogrel. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2B6 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes or chemical oxidation methods. The use of biocatalysis is preferred due to its specificity and efficiency in producing the desired intermediate with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo clopidogrel hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of clopidogrel to this compound.

    Reduction: Potential reduction back to clopidogrel under specific conditions.

    Substitution: Possible substitution reactions at the oxo group or other reactive sites.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products: The primary product of the oxidation reaction is this compound, which can further undergo metabolic transformations to form the active thiol metabolite of clopidogrel .

Comparison with Similar Compounds

    Clopidogrel: The parent compound from which 2-Oxo clopidogrel hydrochloride is derived.

    Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.

    Ticlopidine: An older antiplatelet agent with a similar chemical structure and function.

Uniqueness: this compound is unique due to its specific role as an intermediate in the bioactivation of clopidogrel. Unlike prasugrel and ticlopidine, which are also antiplatelet agents, this compound is not used directly as a therapeutic agent but is crucial for the formation of the active metabolite of clopidogrel .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFLQPXPVKZERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676090
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109904-27-0
Record name Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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